molecular formula C20H23ClN2O4S B565085 Tianeptine Metabolite MC5-d4 Methyl Ester CAS No. 1216799-00-6

Tianeptine Metabolite MC5-d4 Methyl Ester

Cat. No. B565085
M. Wt: 426.948
InChI Key: LMFWHCAIQATTKM-NZLXMSDQSA-N
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Description

Tianeptine Metabolite MC5-d4 Methyl Ester (MC5-d4) is a synthetic derivative of tianeptine, a tricyclic antidepressant (TCA) with a unique mechanism of action. MC5-d4 is a metabolite of tianeptine, and has been studied for its potential use in a variety of research applications, including drug development, pharmacological studies, and biochemical and physiological research.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study aimed at investigating the pharmacokinetics of Tianeptine and its active metabolite MC5 in rats, following different routes of administration, developed and validated an LC-MS/MS method for quantitation in rat plasma and liver perfusate. It was found that Tianeptine and MC5 are eliminated with bile as glucuronide and glutamine conjugates, and the bioavailability of Tianeptine after intraperitoneal administration was 69% (Szafarz et al., 2017).

Neurochemical Effects

  • Research on the antidepressant Tianeptine has highlighted its unique action on serotonin uptake, differing from classical tricyclic antidepressants. Unlike these antidepressants that decrease serotonin uptake, Tianeptine, and by extension, its metabolites like MC5, enhance serotonin uptake in the brain, suggesting a distinct neurochemical pathway for its antidepressant effects (Labrid et al., 1992).

Behavioral Effects

  • A study examining the behavioral effects of Tianeptine, which likely extend to its metabolites, found that its antidepressant-like behavioral effects in mice require the mu-opioid receptor. This suggests that the primary metabolite of Tianeptine, MC5, may also interact with this receptor to mimic the behavioral effects of Tianeptine in a MOR-dependent fashion, indicating a potential novel target for antidepressant drug development (Samuels et al., 2017).

Neuroprotective Properties

  • Another study focused on the neuroprotective properties of Tianeptine under conditions of stress and its interactions with cytokines. Given the pharmacological activity of its metabolites, this research may imply that MC5-d4 Methyl Ester could also possess neuroprotective effects, particularly in the context of stress-induced neuroplastic changes (Plaisant et al., 2003).

Glutamatergic Modulation

  • The involvement of glutamate in the mechanism of action of Tianeptine, and potentially its metabolites, aligns with the broader literature on depression's neuroplasticity alterations. Studies suggest that Tianeptine, through its effects on the glutamatergic system, which may involve its metabolites like MC5, offers insights into new avenues for antidepressant efficacy beyond the traditional monoaminergic hypothesis (McEwen et al., 2009).

properties

IUPAC Name

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWHCAIQATTKM-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676160
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tianeptine Metabolite MC5-d4 Methyl Ester

CAS RN

1216799-00-6
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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